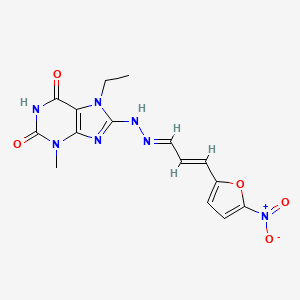![molecular formula C15H24N2O B5779980 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)
2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-component reactions, including cyclocondensation processes using catalysts like SO4^2-/Y2O3 in ethanol, highlighting a method for creating complex molecules with potential biological activities. For example, Rajkumar et al. (2014) discuss a synthesis method for piperazine derivatives using a four-component cyclo condensation, demonstrating the chemical versatility of piperazine-based compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The study of molecular structures, including 1,4-piperazine-2,5-diones, reveals information on hydrogen-bonding networks and polymorphic crystalline forms, as explored by Weatherhead-Kloster et al. (2005). These insights into molecular arrangements and interactions provide a foundation for understanding the chemical behavior of piperazine derivatives (Weatherhead-Kloster, Selby, Miller III, & Mash, 2005).
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, showcasing their reactivity and potential for forming diverse chemical structures. For instance, the synthesis of specific piperazine compounds involves reactions with bromophenylmethyl chlorides and hydroxyethylpiperazines, leading to products with high yields and confirmed structures (Wang Jin-peng, 2013).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and crystalline form, are influenced by their molecular structure. The research by Mekala, Mathammal, & Sangeetha (2015) on 2-(1-piperazinyl) ethanol using DFT calculations, vibrational spectroscopy, and NBO analysis, sheds light on the molecule's stability, electronic properties, and conformational preferences, contributing to our understanding of its physical characteristics (Mekala, Mathammal, & Sangeetha, 2015).
Chemical Properties Analysis
The chemical properties of “2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol” and its analogs, including reactivity patterns and interaction capabilities, are central to their potential applications. Studies on related compounds, such as those by Perryman et al. (2015), demonstrate the ability to modify piperazinones through Jocic-type reactions, revealing the adaptability and functionalization potential of piperazine nuclei (Perryman, Earl, Greatorex, Clarkson, & Fox, 2015).
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would likely involve further exploration of its synthesis, structure, and potential applications. This could include studies to determine its physical and chemical properties, investigations into its reactivity, and assessments of its potential biological activity .
Eigenschaften
IUPAC Name |
2-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-13-3-4-14(2)15(11-13)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTCKONIPWZEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)


![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)

![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)


![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)


![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)